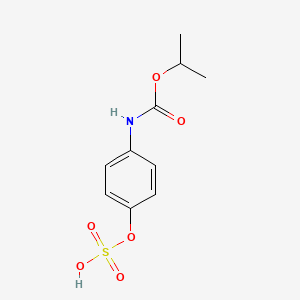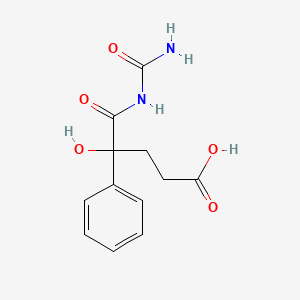
Benzamidine, o-chloro-N-(o-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, o-chloro-N-(o-methoxyphenyl)- is an organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom attached to the carbon. This compound is notable for its unique structure, which includes a benzamidine core substituted with a chlorine atom at the ortho position and a methoxy group at the ortho position of the phenyl ring. This structural configuration imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamidine, o-chloro-N-(o-methoxyphenyl)- typically involves the reaction of o-chloroaniline with o-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonium hydroxide to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of benzamidine, o-chloro-N-(o-methoxyphenyl)- can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:
Mixing: Continuous mixing of reactants in a flow reactor.
Reaction: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as crystallization or chromatography to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamidine, o-chloro-N-(o-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, room temperature to reflux.
Substitution: Sodium methoxide, potassium tert-butoxide; conditions: polar aprotic solvents, room temperature to 60°C.
Major Products Formed
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted benzamidines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamidine, o-chloro-N-(o-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of serine proteases, making it valuable in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzamidine, o-chloro-N-(o-methoxyphenyl)- involves its interaction with specific molecular targets, primarily serine proteases. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition is mediated through hydrogen bonding and hydrophobic interactions between the amidine group and the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: The parent compound, lacking the chlorine and methoxy substituents.
o-Chlorobenzamidine: Similar structure but without the methoxy group.
o-Methoxybenzamidine: Similar structure but without the chlorine atom.
Uniqueness
Benzamidine, o-chloro-N-(o-methoxyphenyl)- is unique due to the presence of both chlorine and methoxy substituents, which enhance its reactivity and specificity as an enzyme inhibitor. These substituents also influence its solubility and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
23564-73-0 |
|---|---|
Formule moléculaire |
C14H13ClN2O |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
2-chloro-N'-(2-methoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O/c1-18-13-9-5-4-8-12(13)17-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3,(H2,16,17) |
Clé InChI |
CHZBBHTWJDUPGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=C(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)


